8-(Tosylamino)quinoline
Overview
Description
8-p-Tosylaminoquinoline, also known as 8-(p-Toluenesulfonylamino)quinoline, is a chemical compound with the molecular formula C16H14N2O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 8-(Tosylamino)quinoline, also known as 4-methyl-N-quinolin-8-ylbenzenesulfonamide or Benzenesulfonamide, 4-methyl-N-8-quinolinyl-, is the NF-κB signaling pathway in macrophages . This pathway plays a crucial role in the inflammatory response, which can contribute to the development of various conditions such as cancer, diabetes, atherosclerosis, and septic shock .
Mode of Action
This compound interacts with its targets by suppressing the activation of NF-κB and its upstream signaling elements, including inhibitor of κB (IκBα), IκBα kinase (IKK), and Akt in lipopolysaccharide (LPS)-activated RAW264.7 cells . This suppression leads to a decrease in the production of NO, TNF-α, and PGE2, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the Akt/NF-κB pathway , a critical biochemical pathway involved in inflammation . By inhibiting this pathway, this compound suppresses the expression of pro-inflammatory genes for iNOS, COX-2, TNF-α, and the cytokines IL-1β and IL-6 at the level of transcription in LPS-activated RAW264.7 cells .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of the production of NO, TNF-α, and PGE2 in LPS-activated RAW264.7 cells and peritoneal macrophages . It also dose-dependently suppresses the expression of pro-inflammatory genes for iNOS, COX-2, TNF-α, and the cytokines IL-1β and IL-6 at the transcription level in LPS-activated RAW264.7 cells .
Action Environment
It’s noted that the compound exhibits significant anti-inflammatory activity through the inhibition of the akt/nf-κb pathway , suggesting that its action, efficacy, and stability could potentially be influenced by factors that affect this pathway.
Biochemical Analysis
Biochemical Properties
8-(Tosylamino)quinoline has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated cells . This suggests that this compound may interact with enzymes involved in the production of these molecules, potentially acting as an inhibitor .
Cellular Effects
In terms of cellular effects, this compound has been shown to suppress the expression of pro-inflammatory genes for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and the cytokines interleukin-1β (IL-1β) and IL-6 at the level of transcription in LPS-activated cells . This suggests that this compound may influence cell function by modulating gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the suppression of the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and its upstream signaling elements, including inhibitor of κB (IκBα), IκBα kinase (IKK), and Akt in LPS-activated cells . This indicates that this compound exerts its effects at the molecular level through binding interactions with these biomolecules, leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, oral administration of 20 and 40 mg/kg this compound for 3 days significantly alleviated the signs of LPS-induced hepatitis and HCl/EtOH-induced gastritis, respectively, in ICR mice . This suggests that the effects of this compound can vary with different dosages, and that high doses may have toxic or adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-p-Tosylaminoquinoline typically involves the reaction of 8-aminoquinoline with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for 8-p-Tosylaminoquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-p-Tosylaminoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Comparison with Similar Compounds
8-Aminoquinoline: A precursor to 8-p-Tosylaminoquinoline, known for its antimalarial properties.
8-Hydroxyquinoline: Another derivative of quinoline, used in various applications including as a chelating agent.
Primaquine and Tafenoquine: Antimalarial drugs that are derivatives of 8-aminoquinoline
Uniqueness: 8-p-Tosylaminoquinoline is unique due to its tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
4-methyl-N-quinolin-8-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMKPYXVUIWTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065031 | |
Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10304-39-9 | |
Record name | 8-(p-Toluenesulfonylamino)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10304-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(4-Tolylsulfonylamino)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010304399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-p-Tosylaminoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of 8-(Tosylamino)quinoline and how does this interaction affect cancer cells?
A1: Research suggests that this compound primarily targets the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in cancer cells []. This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell growth and survival. This compound inhibits the phosphorylation of key enzymes within this pathway, namely PI3K, PDK1, and Akt []. This inhibition leads to decreased downstream signaling and ultimately suppresses tumor cell proliferation, induces apoptosis (programmed cell death), and inhibits processes like cell invasion and migration [].
Q2: How does the anti-cancer activity of this compound compare to other known inhibitors of the PI3K/Akt pathway?
A2: Studies have shown that this compound exhibits similar anti-cancer properties to other known PI3K/Akt pathway inhibitors, such as LY294002 []. When tested in various cancer cell lines, this compound demonstrated potent inhibition of cell proliferation, with IC50 values comparable to those of LY294002 []. This suggests that this compound may offer a valuable alternative or complementary therapeutic option for targeting this crucial pathway in cancer.
Q3: Beyond its in vitro activity, has this compound shown efficacy in preclinical models of cancer?
A3: Yes, in vivo studies using a mouse model demonstrated that intraperitoneal administration of this compound effectively suppressed tumor growth by up to 40% compared to untreated controls []. This finding further strengthens the potential of this compound as a viable anti-cancer therapeutic. Further investigations in different preclinical models are needed to validate these findings and optimize dosing strategies.
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